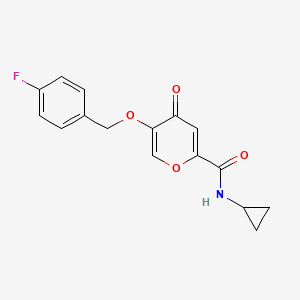

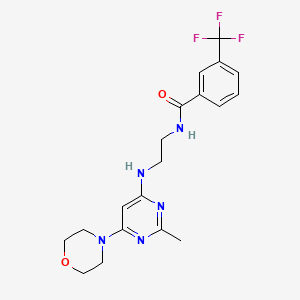

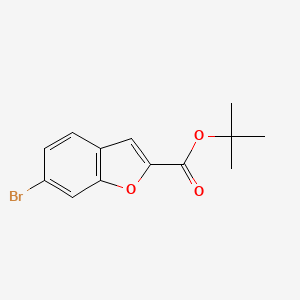

![molecular formula C7H7BrClN3 B2562966 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride CAS No. 2416230-12-9](/img/structure/B2562966.png)

4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is a chemical compound with the CAS Number: 2416230-12-9 . It has a molecular weight of 248.51 . The IUPAC name for this compound is 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is 1S/C7H6BrN3.ClH/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 248.51 .Scientific Research Applications

Synthesis and Catalysis

- 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride, similar to other bromo- and chloro-substituted pyrrolo and pyridine derivatives, plays a crucial role in various synthesis and catalysis processes. For instance, bromo- and iodocinnolines (analogs of the given compound) are used in reactions catalyzed by palladium compounds to produce alkynyl-derivatives (Ames & Bull, 1982). Such derivatives are valuable in the development of new materials and drugs.

Pyrrole Synthesis

- The compound is closely related to the synthesis of pyrroles, a chemical structure found in many natural products and pharmaceuticals. An example is a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols, a process that can use renewable resources (Michlik & Kempe, 2013). This sustainable approach has significant implications for green chemistry and the pharmaceutical industry.

Chemical Transformations

- Bromo- and chloro-substituted compounds, akin to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride, are used in various chemical transformations. For example, bromo-substituted pyrrolinium bromides are transformed into pyrrolidines and then into piperidin-3-ones, showcasing the compound's utility in creating complex chemical structures (D’hooghe et al., 2008).

Advanced Material Development

- Pyrrole and its derivatives, including structures similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride, are foundational for advanced materials like electrically conducting films. These materials have applications in various fields, including electronics and renewable energy (Anderson & Liu, 2000).

Medicinal Chemistry

- Bromo- and chloro-substituted pyridine derivatives, similar to the compound , are synthesized for their potential biological activities. They are explored for applications in medicinal chemistry, such as antimicrobial and anti-thrombolytic agents (Ahmad et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mechanism of Action

Target of Action

Compounds similar to “4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride” often target enzymes or receptors in the body. The specific targets depend on the structure of the compound and its intended therapeutic use .

Mode of Action

The interaction of “4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride” with its targets would typically involve binding to the active site of the target protein, leading to a change in the protein’s activity .

Biochemical Pathways

The affected pathways would depend on the specific targets of “4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride”. Once the compound interacts with its target, it can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride” would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of “4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride” would be a result of its interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride" .

properties

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFUSXXXLLJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

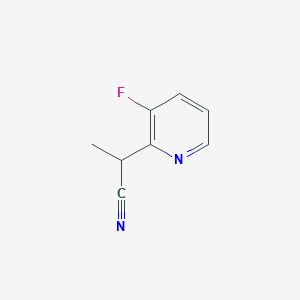

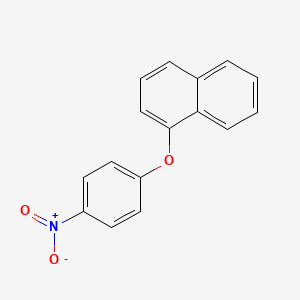

![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2562883.png)

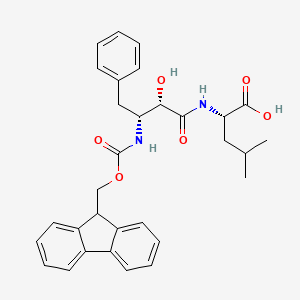

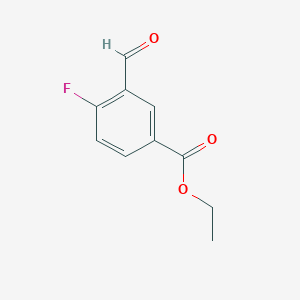

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2562889.png)

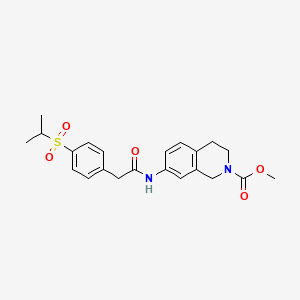

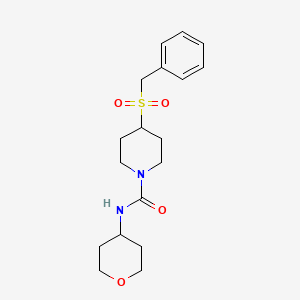

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2562893.png)

![1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562901.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)